molecular formula C18H10ClF6N3O2 B2890298 4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338403-24-0

4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2890298
CAS No.: 338403-24-0
M. Wt: 449.74
InChI Key: FIJNFDHGRWEUGQ-NTEUORMPSA-N
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Description

The compound 4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by:

  • A pyrazol-3-one core with a conjugated dihydro system.
  • Trifluoromethoxy and trifluoromethyl groups at the 2- and 5-positions, respectively, enhancing lipophilicity and metabolic stability .

This compound is synthesized via condensation reactions involving hydrazine derivatives and ketones, followed by crystallization (e.g., dimethylformamide solvent) for structural characterization . Its planar molecular conformation, except for perpendicularly oriented aryl groups, facilitates intermolecular interactions such as π-π stacking and halogen bonding .

Properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF6N3O2/c19-10-1-3-11(4-2-10)26-9-14-15(17(20,21)22)27-28(16(14)29)12-5-7-13(8-6-12)30-18(23,24)25/h1-9,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISQMHWTJPDHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one , also known by its CAS number 338403-24-0, belongs to a class of pyrazole derivatives that have been investigated for their biological activities. This compound features a complex structure characterized by multiple functional groups, including trifluoromethyl and trifluoromethoxy moieties, which are significant for their potential pharmacological effects.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC18H10ClF6N3O2
Molar Mass449.73 g/mol
CAS Number338403-24-0

The presence of trifluoromethyl and trifluoromethoxy groups is noteworthy as these substituents can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity.

Research into the biological activity of this compound suggests that it may act as an inhibitor of certain enzymes involved in inflammatory processes. Specifically, studies have indicated that pyrazole derivatives can exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain response.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to This compound possess significant inhibitory activity against COX-2, with selectivity over COX-1. This selectivity is desirable in drug development to minimize gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Table 1: Inhibitory Activity Against COX Enzymes

Compound NameCOX-1 Inhibition (%)COX-2 IC50 (μM)
Celecoxib410.01
Rofecoxib172
Indomethacin8417
Test Compound 34 2

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship (SAR) : A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including those with the same scaffold as our compound. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced their inhibitory potency against COX enzymes .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of similar compounds in animal models. The administration of these pyrazole derivatives resulted in reduced edema and pain response, suggesting a potential therapeutic application for conditions such as arthritis .
  • Toxicological Assessments : Preliminary toxicological evaluations have shown that while some pyrazole derivatives exhibit promising anti-inflammatory effects, they also require careful assessment for cytotoxicity to ensure safety profiles are acceptable for further development .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents at Key Positions Key Properties/Implications Reference
Target Compound 4-(4-chloroanilino), 2-(trifluoromethoxyphenyl), 5-(trifluoromethyl) Enhanced lipophilicity, electron-withdrawing effects, potential halogen bonding
4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-(methoxybenzylidene), 5-methyl, 2-phenyl Reduced lipophilicity; methoxy group increases polarity and hydrogen bonding capacity
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Benzothiazole at 4-position, propynyl at 1-position Extended conjugation, potential for π-π interactions and enhanced fluorescence
4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Thiadiazole-amino group at 4-position, dichlorophenyl substituent Increased steric bulk; thiadiazole enhances hydrogen bonding and antimicrobial potential
4-(4-Fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Furan-methyl at 5-position, hydroxy-methylphenyl at 3-position Hydroxy group enables strong hydrogen bonding; furan enhances π-electron delocalization

Crystallographic and Conformational Comparisons

  • Isostructurality : The target compound shares isostructurality with fluorophenyl/chlorophenyl analogs (e.g., compounds 4 and 5 in and ), featuring triclinic $ P\overline{1} $ symmetry and two independent molecules per asymmetric unit .
  • Packing Differences : Substitutions like trifluoromethoxy vs. methoxy or chloro vs. bromo alter crystal packing via steric and electronic effects. For example, trifluoromethoxy groups increase van der Waals interactions compared to methoxy .

Electronic and Noncovalent Interactions

  • Electrostatic Potential: The trifluoromethyl and trifluoromethoxy groups in the target compound create strong electron-withdrawing regions, as visualized using Multiwfn . This contrasts with methoxy or methyl substituents in analogs, which exhibit less polarized electron density .
  • Noncovalent Interactions: Analysis via NCI (Noncovalent Interaction) plots reveals that halogen (Cl, F) and trifluoromethyl groups participate in halogen bonding and hydrophobic interactions, while hydroxy or amino groups (e.g., in and ) favor hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes for preparing this pyrazol-3-one derivative, and how can purity be ensured during scale-up?

  • Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. For example, hydrazine hydrate can be refluxed with substituted chalcones in glacial acetic acid for 6–8 hours to form the pyrazolone core . Key steps include:
  • Condensation: React 4-chloroaniline derivatives with trifluoromethoxy-substituted ketones.
  • Cyclization: Use acid catalysts (e.g., H2SO4) to form the pyrazolone ring.
  • Purification: Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
  • Monitoring: Track reaction progress via TLC (silica GF254, UV visualization) and confirm final structure using <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Spectroscopy:
  • NMR: Assign signals for the pyrazolone NH (~δ 12–13 ppm), trifluoromethoxy (δ 4.5–5.0 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
  • FT-IR: Confirm carbonyl (C=O, ~1650 cm<sup>−1</sup>) and imine (C=N, ~1600 cm<sup>−1</sup>) stretches .
  • Crystallography: Single-crystal X-ray diffraction resolves substituent geometry (e.g., Z/E isomerism) and hydrogen-bonding networks. For example, reports a pyrazolone derivative with a dihedral angle of 85.2° between aromatic rings .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in analogues?

  • Methodological Answer:
  • Substituent Effects:
Substituent Impact on Activity Reference
TrifluoromethoxyEnhances metabolic stability and lipophilicity
4-ChloroanilinoImproves target binding via halogen interactions
TrifluoromethylIncreases electron-withdrawing effects, modulating reactivity
  • Testing: Use molecular docking (AutoDock Vina) to predict binding to targets like kinase domains or microbial enzymes . Validate with enzyme inhibition assays (IC50 values) and cytotoxicity profiling (MTT assays on cancer cell lines) .

Q. How can contradictory data on biological activity be resolved across studies?

  • Methodological Answer:
  • Source Analysis: Discrepancies may arise from variations in:
  • Assay Conditions: pH, temperature, or solvent (DMSO vs. ethanol) .
  • Cell Lines: e.g., HepG2 vs. MCF-7 cells show differing sensitivity to trifluoromethyl groups .
  • Resolution:
  • Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm mechanisms .

Q. What experimental designs are recommended for probing the mechanism of action in anticancer studies?

  • Methodological Answer:
  • Pathway Analysis:
  • Perform RNA-seq to identify dysregulated genes (e.g., apoptosis markers like BAX/BCL-2).
  • Use Western blotting to quantify protein expression (e.g., p-Akt, p-mTOR) .
  • In Vivo Models:
  • Xenograft studies in nude mice (e.g., 5 mg/kg dosing, 3x/week) with PET imaging to track tumor regression .
  • Controls: Include positive controls (e.g., doxorubicin) and vehicle-only groups to isolate compound effects .

Methodological Notes

  • Synthesis Scalability: Small-scale reactions (<1 mmol) are ideal for optimizing conditions before scaling to 10–50 mmol .
  • Data Reproducibility: Report detailed spectral data (e.g., NMR splitting patterns) and crystallographic parameters (CCDC deposition codes) .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing, particularly for in vivo studies .

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